molecular formula C23H20N2O5S B4615835 ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4-phenylthiophene-3-carboxylate

ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B4615835
M. Wt: 436.5 g/mol
InChI Key: PPHLXJPQXYENEY-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic compound that has been extensively studied for its diverse biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-[3-(2-oxo-1,3-benzoxazol-3-yl)propanoylamino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-2-29-22(27)20-16(15-8-4-3-5-9-15)14-31-21(20)24-19(26)12-13-25-17-10-6-7-11-18(17)30-23(25)28/h3-11,14H,2,12-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHLXJPQXYENEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4-phenylthiophene-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminophenol and an appropriate aldehyde or ketone.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a metal catalyst or an ionic liquid catalyst, under reflux conditions.

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to ensure high efficiency and scalability.

Chemical Reactions Analysis

Ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4-phenylthiophene-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, making it a potential candidate for drug discovery and development.

    Medicine: Due to its anti-microbial, anti-fungal, anti-cancer, and anti-inflammatory properties, it is being investigated for therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4-phenylthiophene-3-carboxylate can be compared with other benzoxazole derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4-phenylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4-phenylthiophene-3-carboxylate

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